molecular formula C7H10Cl2 B020958 2,2-Dichloronorbornane CAS No. 19916-65-5

2,2-Dichloronorbornane

Cat. No.: B020958
CAS No.: 19916-65-5
M. Wt: 165.06 g/mol
InChI Key: AVUURMDQMOTMIU-UHFFFAOYSA-N
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Description

2,2-Dichloronorbornane (CAS 67844-25-1) is a bicyclic organic compound with the molecular formula C7H10Cl2 and a molecular weight of 165.06 g/mol. It serves as a versatile and valuable building block in organic synthesis, particularly for constructing and functionalizing norbornane and related bicyclo[2.2.1]heptane frameworks, which are core structures in various natural products and chiral compounds. A primary application of this compound is its role as a precursor in the synthesis of other norbornyl derivatives. It can be rearranged to 1-chloronorbornane under Lewis acid catalysis such as AlCl3, a reaction that proceeds through characterized carbocation intermediates in a Wagner-Meerwein shift . Furthermore, it can be dehydrochlorinated to form 2-chloronorbornene, which is a key step in the stereospecific synthesis of pure endo-norbornyl chloride . These transformations make it an essential reagent for method development and the study of reaction mechanisms. The norbornane structure is a prominent motif in many complex natural products, such as dolabellane and echinosporin, and in synthetic materials like conformationally constrained peptides and pheromone analogues . As such, this compound provides researchers with a critical entry point to these systems. Its spectral characteristics, including IR and 1H NMR data, have been reported to aid in identification and purity analysis . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review all relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19916-65-5

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

2,2-dichlorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10Cl2/c8-7(9)4-5-1-2-6(7)3-5/h5-6H,1-4H2

InChI Key

AVUURMDQMOTMIU-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2(Cl)Cl

Canonical SMILES

C1CC2CC1CC2(Cl)Cl

Other CAS No.

19916-65-5

Origin of Product

United States

Mechanistic Investigations and Reactivity of 2,2 Dichloronorbornane

Electrophilic Cleavage and Rearrangement Reactions

Lewis Acid-Catalyzed Rearrangement of 2,2-Dichloronorbornane to 1-Chloronorbornane

A notable transformation involving this compound is its unusual rearrangement to 1-chloronorbornane when catalyzed by a Lewis acid like aluminum chloride (AlCl₃) in a non-polar solvent such as pentane (B18724). nih.govacs.org This reaction is remarkable because it involves the apparent migration of one chlorine atom while the other is substituted by a hydrogen atom. acs.org A similar reaction occurs with 2,2-dibromonorbornane, which yields 1-bromonorbornane in the presence of aluminum bromide (AlBr₃) and pentane. acs.org In addition to the primary product, 1-chloronorbornane, this reaction also produces four isomeric dichloronorbornanes. nih.govresearchgate.net

Elucidation of Reaction Mechanisms: Ionization, Wagner-Meerwein Shifts, and Hydride Abstraction

The mechanism for the Lewis acid-catalyzed rearrangement of this compound to 1-chloronorbornane has been elucidated and proceeds through a three-step process. nih.govacs.org

Ionization: The initial step involves the ionization of this compound, facilitated by the Lewis acid, to form the 2-chloro-2-norbornyl cation. nih.govacs.org

Wagner-Meerwein Shift: This is followed by a Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement, where a group migrates to an adjacent carbon. wikipedia.org In this specific case, the shift results in the formation of the 1-chloro-2-norbornyl cation. nih.govacs.org These shifts are common in bicyclic terpenes and other systems where carbocation intermediates are formed. wikipedia.orglibretexts.org

Hydride Abstraction: The final step is a hydride abstraction, which accounts for the replacement of a chlorine atom with hydrogen in the final product. nih.govacs.org

This sequence of events highlights the complex interplay of carbocation stability and structural rearrangement within the rigid norbornane (B1196662) framework.

Characterization of Intermediate Carbocations (e.g., 2-Chloro-2-norbornyl Cation, 1-Chloro-2-norbornyl Cation, 2-Norbornyl Cation)

The characterization of the transient carbocation intermediates is crucial for understanding the reaction mechanism.

The 2-chloro-2-norbornyl cation has been successfully generated by treating this compound with antimony pentafluoride (SbF₅) in sulfuryl chloride fluoride (B91410) (SO₂ClF) at low temperatures (-100 °C). acs.org Its structure was comprehensively characterized using two-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HMQC, DEPT, and NOESY. acs.orgresearchgate.net The NMR data for this cation were compared to those of the 2-phenyl-2-norbornyl cation for confirmation. acs.org

Upon warming, the 2-chloro-2-norbornyl cation rearranges to the 1-chloro-2-norbornyl cation . acs.org This new species was partially characterized by ¹H and ¹³C NMR spectroscopy. nih.govacs.org The ¹³C NMR spectrum showed seven new resonances, with notable shifts indicating the change in the carbocation's structure. acs.org For instance, the resonance for the carbon bearing the positive charge (C-2) shifted, and a new peak appeared for the carbon bonded to chlorine (C-1). acs.org

The 2-norbornyl cation itself is a well-studied and historically significant species, known for its non-classical, bridged structure. wikipedia.orgsciencedaily.com Its formation can occur from various norbornyl derivatives and is often involved in complex rearrangements. wikipedia.orgwikiwand.com The study of the 2-norbornyl cation and its rearrangements, such as 3,2-hydride shifts, has been facilitated by techniques like two-dimensional exchange spectroscopy (EXSY). researchgate.net

NMR Spectral Data for Intermediate Carbocations in the Rearrangement of this compound. acs.org
CationKey 13C NMR Chemical Shifts (δ)Key 1H NMR Chemical Shifts (δ)Characterization Conditions
2-Chloro-2-norbornyl cationδ 284.5 (C-2), δ 76.9 (C-1)-SbF5/SO2ClF at -100 °C
1-Chloro-2-norbornyl cationδ 284.4 (C-2), δ 91.1 (C-1)δ 5.6 (H-2)Formed upon warming the 2-chloro-2-norbornyl cation solution

Formation and Reactivity of Other Dichloronorbornane Isomers during Rearrangement

During the Lewis acid-catalyzed rearrangement of this compound, in addition to 1-chloronorbornane, four other isomeric dichloronorbornanes are also formed. nih.govresearchgate.net The formation of these isomers underscores the complexity of the reaction pathways available to the carbocation intermediates. The specific structures and formation mechanisms of these isomers are a result of the various possible rearrangements and quenching pathways of the carbocations involved. The study of dichloronorbornane isomers and their relative stabilities provides further insight into the energetic landscape of these reactions. acs.org

Nucleophilic Substitution Reactions Involving this compound Scaffolds

The norbornane system presents a unique substrate for studying nucleophilic substitution reactions due to its rigid bicyclic structure, which can influence reaction rates and stereochemical outcomes. spu.ac.iniitmandi.ac.in

Mechanistic Pathways (e.g., S(_N)1, S(_N)2, S(_RN)1) in Norbornane Systems Relevant to Halogenated Norbornanes

Nucleophilic substitution reactions can proceed through several mechanisms, with the S(_N)1 and S(_N)2 pathways being the most common. byjus.comkhanacademy.org

S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. dalalinstitute.comksu.edu.sa The rate of the reaction is dependent only on the concentration of the substrate. dalalinstitute.com This pathway is favored for tertiary, allylic, and benzylic halides and in the presence of polar protic solvents. ksu.edu.saimperial.ac.uk In the context of norbornane systems, the geometry of the framework can inhibit the S(_N)1 reaction at bridgehead positions like in 1-chloronorbornane. acs.org

S(_N)2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. dalalinstitute.comksu.edu.sa The reaction rate depends on the concentration of both the substrate and the nucleophile. This mechanism is sensitive to steric hindrance and results in an inversion of stereochemistry at the reaction center. byjus.com The rigid structure of norbornane derivatives can significantly affect the feasibility of the backside attack required for an S(_N)2 reaction. acs.org

S(_RN)1 (Substitution Radical-Nucleophilic Unimolecular): This is a chain reaction mechanism involving radical and radical anion intermediates. It is another pathway for nucleophilic substitution, particularly in systems where S(_N)1 and S(_N)2 reactions are disfavored. spu.ac.iniitmandi.ac.in

In norbornyl systems, neighboring group participation by σ-bonds can lead to the formation of non-classical carbocations, such as the 2-norbornyl cation, which influences the stereochemical outcome of solvolysis reactions. dalalinstitute.comdalalinstitute.com For instance, the acetolysis of exo-2-norbornyl brosylate proceeds much faster than the endo isomer and yields a racemic mixture of the exo-acetate, which is explained by the formation of a symmetrical, non-classical carbocation intermediate. wikipedia.org

Comparison of Nucleophilic Substitution Mechanisms in Norbornane Systems. spu.ac.inbyjus.comdalalinstitute.comksu.edu.sa
MechanismNumber of StepsIntermediateRate LawStereochemistryRelevance to Halogenated Norbornanes
SN1TwoCarbocationRate = k[Substrate]RacemizationInhibited at bridgehead positions. Can be influenced by carbocation rearrangements.
SN2OneTransition StateRate = k[Substrate][Nucleophile]InversionSterically hindered by the rigid bicyclic framework.
SRN1Multi-step chain reactionRadical and Radical AnionComplexRacemizationA possible alternative pathway.

Single Electron Transfer (SET) Mechanisms in Halonorbornane Reactivity

The reactivity of halogenated norbornanes, including this compound, can be significantly influenced by Single Electron Transfer (SET) mechanisms. mdpi.comlibretexts.org One of the most prominent SET pathways studied in the context of haloalkanes is the radical nucleophilic substitution, or Sʀɴ1 mechanism. conicet.gov.arresearchgate.net This multi-step process involves the transfer of a single electron to the substrate, leading to the formation of a radical anion, which then fragments and reacts with a nucleophile.

The general Sʀɴ1 mechanism proceeds as follows:

Initiation: An electron is transferred from a donor (like a nucleophile or an electrode) to the halonorbornane (RX), forming a radical anion (RX•⁻).

Propagation:

The radical anion fragments, cleaving the carbon-halogen bond to produce a norbornyl radical (R•) and a halide anion (X⁻).

The norbornyl radical reacts with a nucleophile (Nu⁻) to form a new radical anion (RNu•⁻).

This new radical anion transfers its excess electron to another molecule of the starting halonorbornane (RX), regenerating the initial radical anion (RX•⁻) and forming the final substitution product (RNu).

Research on the reactivity of 2-chloronorbornane and related compounds has shown that the efficiency of these SET reactions is highly dependent on the substrate's structure and the reaction conditions. conicet.gov.arresearchgate.net For instance, studies involving reactions with anions such as trimethyltin (B158744) (Me₃Sn⁻), diphenylphosphine (B32561) (Ph₂P⁻), or thiophenoxide (PhS⁻) in solvents like liquid ammonia (B1221849) or DMSO have demonstrated that substrates with a carbonyl group show enhanced reactivity towards electron transfer. conicet.gov.arresearchgate.net In contrast, halonorbornanes lacking such activating groups, like 2-chloronorbornane itself, are often unreactive or significantly less reactive under these Sʀɴ1 conditions. conicet.gov.ar This suggests that the presence of an electron-withdrawing group facilitates the initial electron transfer step, which can otherwise be a significant barrier for chlorinated substrates. conicet.gov.arresearchgate.net

Theoretical studies support these experimental observations, explaining the reactivity based on a mechanism that involves reductive cleavage as a function of π–σ* interactions within the molecule. conicet.gov.arresearchgate.net The presence of a π-system, such as a carbonyl group, can stabilize the intermediate radical anion, thereby facilitating the dissociation of the C-Cl bond. conicet.gov.ar

Radical Reactions and Their Role in this compound Transformations

Radical reactions are fundamental to the chemistry of halogenated norbornanes. The formation of dichloronorbornane isomers often proceeds through free-radical chain mechanisms. A notable example is the chlorination of norbornene using iodobenzene (B50100) dichloride (IBD), which can proceed via two distinct pathways depending on the conditions. lookchem.comresearchgate.net

Under conditions that favor a free-radical chain reaction (e.g., thermal or photochemical initiation in the absence of inhibitors), the addition of chlorine to norbornene yields a mixture of dichloronorbornane products. lookchem.comresearchgate.net This process is efficiently inhibited by molecular oxygen, which is a hallmark of a radical chain mechanism. lookchem.com The primary products of this radical addition are trans-2,3-dichloronorbornane and exo,cis-2,3-dichloronorbornane. lookchem.comresearchgate.net It has been established that the exo,cis isomer is a true product of the free-radical pathway and not the result of a concerted molecular addition. lookchem.comresearchgate.net

The distribution of products from the radical-chain chlorination of norbornene with iodobenzene dichloride is detailed in the table below.

ProductYield (%)
trans-2,3-Dichloronorbornane74
exo,cis-2,3-Dichloronorbornane26

Table 1: Product distribution from the free-radical chain addition of chlorine to norbornene using IBD. lookchem.comresearchgate.net

The mechanism involves the initial attack of a chlorine radical on the norbornene double bond, forming a chloro-norbornyl radical intermediate. This radical then abstracts a chlorine atom from another molecule of IBD to yield the final product and propagate the chain. The stereochemistry of the products is determined by the direction of the initial radical attack and the subsequent chlorine atom transfer. In the addition of thiols like benzenethiol (B1682325) to norbornene, which also proceeds via a radical mechanism, attack occurs from the less sterically hindered exo face, leading to exo-cis-addition products. researchgate.net

Ring-Opening Reactions and Fragmentation Pathways of Halogenated Norbornanes

The rigid, strained bicyclic framework of norbornane derivatives makes them susceptible to ring-opening reactions and fragmentation under certain conditions, particularly when reactive intermediates like carbocations or radical ions are formed.

Theoretical studies on the norbornane dication (norbornane²⁺), which can be generated in the gas phase during mass spectrometry, reveal a propensity for rapid intramolecular rearrangement and fragmentation. researchgate.net Upon double ionization, the saturated hydrocarbon cage is predicted to undergo an ultrafast rearrangement into a more stable five-membered ring intermediate, which then fragments in a Coulomb explosion. researchgate.net This highlights the inherent strain in the bicyclo[2.2.1]heptane system and its tendency to relieve this strain through C-C bond cleavage.

Chemically induced ring-opening has also been observed. For instance, the Wurtz-Fittig coupling reaction of 2,3-dichloronorbornene with sodium and chlorotrimethylsilane (B32843) not only produces the expected silylated norbornene but also a minor amount of a ring-cleaved product, (3'-trimethylsilylcyclopentanyl)-1-trimethylsilylacetylene. zenodo.org This reductive C-C bond cleavage is significant as it demonstrates that under strongly reducing conditions that likely involve radical anion intermediates, the strained norbornane ring system can open. zenodo.org

Acid-catalyzed reactions of related nortricyclane systems also provide insight into the behavior of the norbornyl skeleton. The acid-catalyzed ring opening of 4-halonortricyclanes proceeds via the formation of a 2-norbornyl cation, which then reacts with a nucleophile. cdnsciencepub.com While this example involves a tricyclic starting material, the reaction proceeds through the same key cationic intermediate that would be formed from a 2-halonorbornane under solvolytic conditions, demonstrating a common pathway for rearrangement and reaction in this framework.

Fragmentation of the norbornane skeleton is a key feature in its mass spectrum. The molecular ion can lose a hydrogen atom to form a stable allyl cation (m/z=41) after ring opening, which is a characteristic fragmentation pathway for cyclopropane-containing structures. msu.edu

Influence of Substituents and Structural Modifications on this compound Reactivity

The reactivity of this compound is profoundly influenced by the presence and nature of substituents on the norbornane skeleton, as well as by structural modifications to the compound itself.

As discussed in the context of SET mechanisms (Section 3.2.2), the presence of an electron-withdrawing substituent, such as a carbonyl group, dramatically enhances the reactivity of halonorbornanes in Sʀɴ1 reactions. conicet.gov.arresearchgate.net For example, while 2-chloronorbornane is largely unreactive with nucleophiles like Ph₂P⁻ under photostimulation, the corresponding 3-chloronorbornan-2-one readily undergoes reaction. conicet.gov.ar This is because the carbonyl group can stabilize the radical anion intermediate formed during the initial electron transfer step, lowering the activation energy for the reaction. conicet.gov.arresearchgate.net

The table below summarizes the effect of a carbonyl substituent on the reactivity of chloronorbornanes in Sʀɴ1 reactions.

SubstrateSubstituentReactivity with Nucleophiles (e.g., Ph₂P⁻, Me₃Sn⁻)
2-ChloronorbornaneNoneUnreactive or very low reactivity conicet.gov.ar
3-Chloronorbornan-2-oneC2=OFacilitated electron transfer and substitution conicet.gov.arresearchgate.net

Table 2: Influence of a carbonyl substituent on halonorbornane reactivity in SET reactions.

Structural modifications of this compound itself can lead to compounds with different reactivity profiles. A well-documented transformation is the rearrangement of this compound to 1-chloronorbornane. orgsyn.org This reaction is catalyzed by a Lewis acid, such as aluminum chloride, in a non-polar solvent like pentane. orgsyn.org This rearrangement involves the formation of carbocationic intermediates and Wagner-Meerwein shifts, fundamentally altering the position of the chlorine substituent from a secondary carbon (C-2) to a bridgehead carbon (C-1). The resulting 1-chloronorbornane has distinct chemical properties, particularly in substitution reactions, due to the steric hindrance and electronic environment of the bridgehead position.

Furthermore, the stereochemistry of substituents plays a critical role. For example, in E2 elimination reactions of dichloronorbornanes, a syn-periplanar arrangement of the proton and leaving group can lead to significantly slower reaction rates due to steric repulsion between substituents, as seen in compounds like endo-cis-2,3-dichloronorbornane. benjamin-mills.com This demonstrates that the rigid, bicyclic structure of the norbornane core makes its reactivity highly sensitive to the spatial arrangement of its functional groups.

Stereochemical Aspects and Conformational Analysis of 2,2 Dichloronorbornane

Inherent Stereochemistry of the Bicyclo[2.2.1]heptane System

The bicyclo[2.2.1]heptane skeleton, commonly known as norbornane (B1196662), is a bridged bicyclic compound characterized by a highly rigid structure. This rigidity arises from the fusion of a six-membered ring in a boat-like conformation with a methylene (B1212753) bridge connecting the C1 and C4 positions. youtube.com The points of fusion, C1 and C4, are referred to as bridgehead carbons. slideshare.net This constrained geometry significantly limits conformational flexibility, locking the molecule into a specific shape.

A key stereochemical feature of the norbornane system is the distinction between substituent positions, designated by the prefixes exo and endo. slideshare.net Substituents on the six-membered ring are termed exo if they are oriented anti (away from) to the one-carbon (C7) bridge and syn (towards) the two-carbon bridges (C5-C6). Conversely, substituents are termed endo if they are syn to the C7 bridge and anti to the C5-C6 bridges. Another important stereochemical descriptor is the syn and anti nomenclature for substituents on the C7 bridge itself. A substituent is syn if it is closer to the C2-C3 bond and anti if it is closer to the C5-C6 bond. youtube.com The fixed, strained nature of this framework is a determining factor in the reactivity and stereochemistry of its derivatives. masterorganicchemistry.com

Conformational Preferences and Dynamics of 2,2-Dichloronorbornane

In this compound, the geminal dichloro-substituents are located on the C2 carbon atom. The parent norbornane structure is highly strained, and the introduction of substituents can further influence its geometry. Electron diffraction studies on norbornane and related derivatives like 1,4-dichloronorbornane (B13954672) have established the fundamental bond lengths and angles of the rigid cage. acs.org

Due to the bicyclic structure's rigidity, this compound does not undergo conformational changes like ring flipping that are common in monocyclic systems such as cyclohexane (B81311). The primary conformational dynamics involve torsional rotations and minor bond angle deformations. The presence of two bulky and electronegative chlorine atoms at the C2 position introduces significant steric and electronic effects. These effects influence the local geometry around the C2 carbon and its adjacent atoms. The conformational preference is largely dictated by minimizing steric repulsion and optimizing electronic interactions, such as electrostatic and hyperconjugative effects. beilstein-journals.org For instance, in related fluorinated compounds, electrostatic attractions between a positively charged nitrogen and vicinal fluorine atoms can dominate conformational preferences, an effect that would be present to a different extent with the less electronegative chlorine atoms in this compound. beilstein-journals.org

Spectroscopic data provide insight into the molecule's structure. The compound is typically prepared from norcamphor (B56629) through a reaction with phosphorus trichloride (B1173362) and phosphorus pentachloride. orgsyn.org

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Features Reference
Infrared (IR) in CCl₄ (cm⁻¹) 1449, 1307, 1072, 966, 933, 713 orgsyn.orgorgsyn.org

Chiral Properties and Enantiomeric Considerations in this compound Derivatives

Chirality in norbornane derivatives is determined by the substitution pattern on the bicyclic skeleton. The parent this compound molecule possesses a plane of symmetry that passes through C1, C4, and C7. This plane renders the molecule achiral, despite the presence of a stereogenic center at C2.

However, many derivatives of this compound can be chiral. Chirality is introduced if the substitution pattern breaks the molecule's inherent symmetry. For example, the introduction of a substituent at a position not on the symmetry plane, such as at C5 or C6, would result in a chiral molecule with a pair of enantiomers. The synthesis of chiral norbornene derivatives, often via Diels-Alder reactions between cyclopentadiene (B3395910) and an asymmetric dienophile, is a well-established field. magtech.com.cn These reactions can be promoted by chiral catalysts to achieve high enantioselectivity. magtech.com.cn The rigid conformation of the norbornane scaffold makes it an excellent template for transferring stereochemical information, and chiral norbornane derivatives are widely used as chiral auxiliaries in asymmetric synthesis. rsc.orgresearchgate.net The analysis of chirality in such rigid systems can be complex and may involve algebraic or group theory approaches to classify the molecular symmetry. acs.org

Stereoselective and Stereospecific Transformations involving this compound

The rigid framework of norbornane derivatives heavily influences the stereochemical outcome of reactions. Transformations involving this compound often proceed with high degrees of stereoselectivity and stereospecificity.

A notable reaction of this compound is its dehydrochlorination. Treatment with a base like potassium tert-butoxide leads to the formation of 2-chlorobicyclo[2.2.1]hept-2-ene. cdnsciencepub.com This elimination reaction is stereoselective. Furthermore, this compound can undergo rearrangement in the presence of a Lewis acid like aluminum chloride to yield 1-chloronorbornane. arkat-usa.orgresearchgate.net This process involves the formation of a 2-chloro-2-norbornyl cation intermediate, which then rearranges. arkat-usa.orgresearchgate.net

The addition of halogens to norbornene derivatives is a classic example of a stereospecific reaction. While additions to alkenes typically proceed via an anti-addition mechanism, the stereochemical outcome in the norbornane system is often dictated by steric hindrance. Attack from the endo face is generally disfavored, leading to a predominance of exo-addition products. oup.com Catalytic methods have been developed to achieve syn-stereospecific dichlorination of alkenes, which could be applied to norbornene systems to access stereoisomers not available through traditional methods. researchgate.net

Strain Energy and its Impact on Norbornane Derivative Stereochemistry

The bicyclo[2.2.1]heptane system is characterized by significant ring strain, estimated to be around 17.5 kcal/mol. masterorganicchemistry.com This strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions along the C2-C3 and C5-C6 bonds (torsional strain). The C-C(7)-C bridgehead angle is compressed to about 96°, far from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com

This high ground-state energy is a powerful driving force for reactions that can relieve the strain. semanticscholar.org For example, norbornane derivatives readily undergo ring-opening reactions under various conditions, providing stereoselective routes to substituted cyclopentane (B165970) and cyclohexane derivatives. semanticscholar.org The inherent strain also enhances the reactivity of norbornene derivatives in reactions like Ring-Opening Metathesis Polymerization (ROMP) and strain-promoted cycloadditions. researchgate.netchemrxiv.org The stereochemistry of the products of these reactions is directly influenced by the rigid, strained geometry of the starting material, which dictates the trajectory of incoming reagents and controls the conformation of transition states. acs.org The addition of substituents can slightly alter the ring strain energy, which in turn can fine-tune the reactivity and stereochemical outcome of reactions. chemrxiv.org

Spectroscopic Characterization for Advanced Structural Elucidation of 2,2 Dichloronorbornane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including norbornane (B1196662) derivatives. beilstein-journals.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei such as ¹H and ¹³C.

One-dimensional NMR spectra are fundamental for the initial structural assessment of 2,2-dichloronorbornane.

¹H NMR: The proton NMR spectrum of a norbornane derivative can be complex due to the rigid bicyclic framework, which often results in overlapping signals and complex coupling patterns. modgraph.co.uk For this compound, distinct signals would be expected for the bridgehead protons, the methylene (B1212753) bridge proton, and the protons on the carbon atoms adjacent to the dichlorinated carbon. The chemical shifts are influenced by the electronegativity of the chlorine atoms and the anisotropic effects of the bicyclic system. Protons in the exo position typically resonate at a different frequency than those in the endo position.

¹³C NMR: The ¹³C NMR spectrum offers a wider chemical shift range, often providing a distinct peak for each carbon atom in a different chemical environment. libretexts.org For this compound, the carbon atom bonded to two chlorine atoms (C2) would exhibit a significant downfield shift due to the strong deshielding effect of the halogens. The other carbon atoms of the norbornane skeleton would appear at characteristic chemical shifts, which can be assigned based on established data for norbornane derivatives and by using techniques like DEPT to determine the number of attached protons. spectrabase.com The chemical shifts of dichlorobicyclo[2.2.1]heptanes have been studied, providing a basis for assigning the spectrum of the 2,2-dichloro isomer. kisti.re.kr A study on the Lewis acid-catalyzed rearrangement of this compound to 1-chloronorbornane involved the characterization of the starting material and intermediates by ¹H and ¹³C NMR. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (from DEPT)
C1~45-55CH
C2~90-100C
C3~35-45CH₂
C4~45-55CH
C5~25-35CH₂
C6~25-35CH₂
C7~30-40CH₂

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of norbornane derivatives and determining their stereochemistry. ucl.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is crucial for tracing the connectivity of the protons throughout the norbornane framework. For instance, the bridgehead protons would show correlations to the adjacent methylene and methine protons. arkat-usa.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is often used in conjunction with 2D techniques. It helps differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons, by varying the final pulse angle (e.g., DEPT-45, DEPT-90, DEPT-135).

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment is vital for determining the stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are bonded. Cross-peaks arise from the Nuclear Overhauser Effect (NOE), a through-space interaction. For this compound, NOESY could be used to confirm the relative orientation of protons, for example, by observing correlations between a proton and other protons on the same face of the bicyclic system. nih.gov

The combination of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecule's covalent framework and spatial arrangement. researchgate.net

The norbornane skeleton is a rigid bicyclic system, but certain derivatives can exhibit dynamic processes such as ring flipping or restricted rotation of substituents. acs.org Dynamic NMR (DNMR) spectroscopy is the technique used to study these conformational changes that occur on the NMR timescale. unibas.itunibas.it

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if a conformational exchange is fast, the spectrum will show averaged signals. As the temperature is lowered, the rate of exchange decreases, and the signals may broaden and eventually decoalesce into separate signals for each conformer at the slow-exchange limit. nih.gov

For the unsubstituted norbornane ring, the energy barrier for ring inversion is very high. However, for substituted norbornanes, particularly those with bulky groups, DNMR can be used to study processes like restricted rotation around single bonds. unibas.it For example, studies on aryl-substituted norbornanes have used DNMR to measure the rotational barriers of the aryl groups. acs.orgnih.gov While this compound itself is not expected to undergo significant ring dynamics due to its rigid framework, DNMR principles are crucial for studying the behavior of more complex norbornane derivatives. nih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, DEPT, NOESY) for Connectivity and Stereochemical Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the hydrocarbon framework. Key expected absorptions include:

C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region.

C-H bending: Found in the 1300-1470 cm⁻¹ region.

C-C stretching: These vibrations occur in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique pattern of the spectrum.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected to appear in the 600-800 cm⁻¹ range. The presence of two chlorine atoms on the same carbon might lead to symmetric and asymmetric stretching modes.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. oup.com For molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). While this compound lacks a center of symmetry, Raman spectroscopy can still provide valuable information. C-C backbone vibrations and symmetric C-Cl stretches often give rise to strong Raman signals. The Raman spectra of pesticides containing the norbornene group have been recorded to establish characteristic frequencies. oup.com

Together, IR and Raman spectra provide a detailed vibrational fingerprint of this compound, which can be used for identification and for comparison with theoretical calculations of the vibrational modes. dntb.gov.ua

Mass Spectrometry (MS) in Mechanistic and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities, confirming the presence of two chlorine atoms.

The fragmentation of the norbornane skeleton under electron ionization (EI) can be complex. Common fragmentation pathways for norbornanes include retro-Diels-Alder reactions, loss of small neutral molecules, and rearrangements. The presence of the chlorine atoms would influence the fragmentation, with the loss of a chlorine radical (Cl•) or a molecule of HCl being likely initial steps. The resulting fragment ions would provide further clues to the structure of the original molecule. Mass spectrometry was utilized in studying the rearrangement of this compound, where it helped in identifying the various isomeric products formed. nih.gov

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination of Norbornane Derivatives

While NMR and MS provide information about connectivity and formula, X-ray crystallography and electron diffraction can determine the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsion angles.

X-ray Crystallography: This is the gold standard for determining the solid-state structure of crystalline compounds. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. beilstein-journals.org This technique has been extensively used to study the structures of various norbornane derivatives, confirming stereochemistry and revealing subtle structural details such as bond angle strain within the bicyclic system. iucr.orgacs.orgiucr.org For example, the structure of a 1,7,7-triaryl norbornane has been determined by X-ray diffraction. unibas.itnih.gov

Electron Diffraction: For volatile compounds that are difficult to crystallize, gas-phase electron diffraction can be used to determine the molecular structure. This technique has been applied to determine the structures of norbornane itself and 1,4-dichloronorbornane (B13954672). acs.orgoup.com The data from electron diffraction provides average bond lengths and angles for the molecule in the gaseous state, free from intermolecular interactions present in a crystal lattice. acs.org

Interactive Data Table: Typical Bond Parameters in Norbornane Systems

ParameterTypical ValueSource
C-C bond length (Å)1.53-1.56 iucr.orgacs.org
C-H bond length (Å)~1.11 capes.gov.br
C-C-C bridgehead angle (°)~96 iucr.org
C-C-C angle in six-membered ring (°)< 109.5 iucr.org

These techniques provide the ultimate proof of structure and are invaluable for understanding the inherent strain and geometry of the norbornane framework.

Computational Chemistry and Theoretical Investigations of 2,2 Dichloronorbornane

Quantum Chemical Studies (Ab Initio, Density Functional Theory) on Electronic Structure and Stability

Quantum chemical methods, including both ab initio and Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and stability of halogenated bicyclic compounds like 2,2-dichloronorbornane. These computational techniques allow for the detailed examination of molecular properties that are often difficult to probe experimentally.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for studying the electronic wave function and energy of the molecule. aps.orgupenn.edu For a molecule like this compound, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CCSD(T)) can be employed to determine its geometric parameters, vibrational frequencies, and relative stability. researchgate.net

The stability of carbocations derived from norbornane (B1196662) systems is a central theme in their chemistry. Theoretical calculations at the MP2/6-311G** level have been shown to agree with experimental data on the gas-phase stability of various bridgehead carbocations. acs.org In the case of this compound, ionization leads to the formation of the 2-chloro-2-norbornyl cation. researchgate.netarkat-usa.org Quantum chemical studies are crucial for evaluating the stability of this cation and its subsequent rearrangement products. These calculations can map the potential energy surface, identifying minima corresponding to stable intermediates and transition states connecting them, thereby providing a quantitative measure of their relative stabilities. researchgate.net

Computational Method Application to this compound System Typical Findings
Ab Initio (HF, MP2, CCSD(T))Calculation of ground state geometry, energy, and vibrational frequencies. aps.orgupenn.eduresearchgate.netProvides fundamental electronic structure and benchmark data for more efficient methods.
Density Functional Theory (DFT)Prediction of electronic properties, reaction pathways, and spectroscopic parameters. nih.govnih.govBalances accuracy and computational cost, suitable for studying reaction mechanisms. researchgate.net
MP2/6-311G**Calculation of relative stabilities of derived carbocations. acs.orgGood agreement with experimental gas-phase stability data for bridgehead carbocations. acs.org

Theoretical Modeling of Reaction Mechanisms and Transition States (e.g., Carbocation Rearrangements)

Theoretical modeling is a cornerstone for elucidating complex reaction mechanisms, particularly the carbocation rearrangements characteristic of the norbornane system. core.ac.ukbeilstein-journals.org The Lewis acid-catalyzed rearrangement of this compound to 1-chloronorbornane serves as a prime example where computational chemistry has provided deep mechanistic insights. acs.orgresearchgate.netarkat-usa.org

The reaction proceeds through several key steps that have been modeled theoretically:

Ionization: The reaction is initiated by the abstraction of a chloride ion by a Lewis acid (e.g., AlCl₃), leading to the formation of the 2-chloro-2-norbornyl cation. researchgate.netarkat-usa.org This intermediate is a key species in the rearrangement process.

Wagner-Meerwein Rearrangement: The initially formed cation undergoes a Wagner-Meerwein shift. This involves the migration of the C1-C6 bond to the cationic center at C2, resulting in the formation of the 1-chloro-2-norbornyl cation. researchgate.net Computational studies can model the transition state for this rearrangement, determining its geometry and activation energy. nsf.gov These calculations help to understand the feasibility and kinetics of the skeletal reorganization.

Hydride Abstraction: The final step involves hydride abstraction, leading to the formation of the product, 1-chloronorbornane. researchgate.net

DFT calculations are frequently used to map the potential energy surface (PES) for such rearrangements. nsf.gov By locating the transition state structures (TSSs) and intermediates, a complete energy profile of the reaction can be constructed. researchgate.netnsf.gov This profile reveals the activation barriers for each step, allowing for a comparison of different possible pathways. For instance, in related terpene biosynthesis, computational studies have shown that carbocation rearrangements can proceed through complex potential energy surfaces with multiple sequential transition states. beilstein-journals.org

In the context of the this compound rearrangement, theoretical models confirm that the process involves carbocationic intermediates. researchgate.netnumberanalytics.com The stability of these carbocations is a critical factor; rearrangements typically proceed to form a more stable carbocation. numberanalytics.commasterorganicchemistry.com Computational models can quantify the relative energies of the 2-chloro-2-norbornyl cation and the rearranged 1-chloro-2-norbornyl cation, providing a thermodynamic rationale for the observed product distribution.

Rearrangement Step Description Theoretical Modeling Focus
1. Ionization Formation of the 2-chloro-2-norbornyl cation from this compound. researchgate.netarkat-usa.orgCalculation of the energy required for chloride abstraction.
2. Wagner-Meerwein Shift Migration of the C1-C6 bond to the C2 carbocation center. researchgate.netLocating the transition state structure and calculating the activation barrier. nsf.gov
3. Isomerization Formation of the 1-chloro-2-norbornyl cation intermediate. researchgate.netDetermining the relative stability of the rearranged cation.
4. Hydride Abstraction Formation of the final 1-chloronorbornane product. researchgate.netModeling the final step to complete the reaction pathway.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which is invaluable for structure elucidation and for interpreting experimental data. For this compound and its derivatives, the prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is particularly important.

The prediction of NMR parameters is often performed using DFT methods, frequently employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results. nih.gov For dichloronorbornane isomers, it has been noted that the ¹³C NMR chemical shifts are influenced by the pairwise effects of the chlorine substituents. acs.org Computational models can dissect these effects, separating them into steric and electronic contributions.

In the study of the rearrangement of this compound, the intermediate 2-chloro-2-norbornyl cation was characterized using one- and two-dimensional NMR spectroscopies. researchgate.netarkat-usa.org Theoretical predictions of the chemical shifts for this cation would be essential to confirm its structure. By calculating the NMR shielding constants for the proposed cationic structure and converting them to chemical shifts, a direct comparison with the experimental spectrum can be made, solidifying the identification of the reactive intermediate. nih.gov

The calculation of spin-spin coupling constants provides further structural information. znaturforsch.comyoutube.com For bicyclic systems like norbornane, coupling constants are highly dependent on the dihedral angles and the bonding pathways between the coupled nuclei. DFT calculations have been shown to reproduce experimental J-coupling values with good accuracy. znaturforsch.com For this compound, this would include predicting ¹H-¹H, ¹³C-¹H, and even ¹³C-¹³C coupling constants, which would help in assigning the complex NMR spectra and confirming the stereochemistry of the molecule and its reaction products. acs.org

Parameter Computational Method Relevance to this compound
¹³C Chemical Shifts DFT (GIAO)Understanding the electronic effect of two chlorine atoms on the carbon skeleton. acs.orgcaspre.ca
¹H Chemical Shifts DFT (GIAO)Assigning proton signals and confirming stereochemistry. nmrdb.orgpdx.edu
Spin-Spin Coupling Constants (J) DFT (FC, SD, PSO terms)Elucidating through-bond and through-space interactions and confirming molecular connectivity. znaturforsch.comresearchgate.net
Spectra of Intermediates DFT (GIAO)Confirming the structure of transient species like the 2-chloro-2-norbornyl cation. researchgate.netarkat-usa.org

Analysis of Electron Density and Bonding in Halogenated Norbornanes

The analysis of electron density provides fundamental insights into the nature of chemical bonds and intermolecular interactions. mdpi.com For halogenated norbornanes such as this compound, theories like the Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze the calculated electron density (ρ(r)). researchgate.net

QTAIM analysis characterizes the topology of the electron density, identifying critical points where the gradient of the density is zero. A bond critical point (BCP) found between two atoms is a necessary condition for a chemical bond. mdpi.com The properties at the BCP, such as the electron density (ρ_BCP), its Laplacian (∇²ρ_BCP), and the total energy density (K(r_BCP)), reveal the nature of the interaction. mdpi.com

In this compound, QTAIM would be used to:

Characterize C-C and C-H bonds: Analyze the properties of the bonds within the strained norbornane framework.

Investigate the C-Cl bond: Quantify the polar covalent nature of the carbon-chlorine bonds. The electron density at the BCP would be significant, and the Laplacian would indicate the depletion of charge in the internuclear region, characteristic of a polar interaction.

Probe for non-covalent interactions: Search for potential intramolecular interactions, such as between a chlorine atom and nearby protons, which can influence the molecule's conformation and reactivity.

Studies on other halogen-bonded systems show that electron density descriptors are correlated with interaction strength. mdpi.comresearchgate.net For instance, in complexes involving halogen bonds, the electron density at the BCP is a key parameter. While this compound primarily features covalent bonds, the principles of electron density analysis are crucial for understanding the electronic effects of the gem-dichloro substitution. The electron-withdrawing nature of the chlorine atoms alters the electron density distribution throughout the entire molecule, impacting the strengths of adjacent and even distant bonds. This perturbation of the electronic structure is directly linked to the molecule's chemical reactivity, including its propensity to form carbocations. scirp.org

Conformational Energy Landscapes and Molecular Dynamics Simulations

While the rigid bicyclic structure of the norbornane framework limits its conformational flexibility compared to acyclic or monocyclic alkanes, it can still undergo vibrations and minor structural distortions. Molecular Dynamics (MD) simulations provide a method to explore the dynamic behavior of molecules like this compound over time. ebsco.com

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion on a femtosecond timescale. ebsco.com For this compound, an MD simulation could reveal:

Vibrational Modes: The characteristic frequencies and amplitudes of bond stretching, angle bending, and torsional motions.

Conformational Substates: While major conformational changes are restricted, MD can explore the potential energy surface for subtle variations in the bicyclic ring's pucker and the orientation of the C-Cl bonds.

Solvent Effects: By placing the molecule in a simulated solvent box, MD can model how interactions with solvent molecules influence its structure and dynamics.

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. For a molecule like this compound, the PES would show a deep well corresponding to its equilibrium geometry. Computational methods can be used to map this landscape to identify the lowest energy conformation. researchgate.net This is particularly relevant when studying reaction mechanisms, as the reaction trajectory is effectively a path across the PES from reactants to products. researchgate.netchemrxiv.org

In the context of the rearrangements involving norbornane-derived cations, computational studies mapping the PES have been critical. researchgate.net These studies have revealed complex landscapes where intermediates may be separated by small barriers, leading to rapid, dynamic interconversions. beilstein-journals.org For this compound itself, understanding its ground-state dynamics and conformational preferences through MD and PES analysis provides a crucial baseline for investigating its more complex reaction chemistry. chemrxiv.orgnih.gov

Utility of the Norbornane Scaffold in Advanced Organic Synthesis Research

2,2-Dichloronorbornane as a Precursor for Complex Norbornane (B1196662) Derivatives

This compound serves as a versatile and readily accessible starting material for the synthesis of a wide array of more complex norbornane derivatives. Its preparation is often achieved through the reaction of norcamphor (B56629) with phosphorus pentachloride and phosphorus trichloride (B1173362). orgsyn.orgorgsyn.org This gem-dichloro compound is a key intermediate that opens pathways to numerous functionalized norbornane structures.

One of the notable transformations of this compound is its rearrangement to 1-chloronorbornane, catalyzed by Lewis acids such as aluminum chloride in a non-polar solvent like pentane (B18724). orgsyn.orgacs.orgnih.gov This reaction is significant as it provides access to the 1-norbornyl system, a structural motif that is otherwise challenging to obtain. acs.org The mechanism of this rearrangement has been elucidated and involves the formation of key cationic intermediates, including the 2-chloro-2-norbornyl cation and the 1-chloro-2-norbornyl cation, followed by a hydride abstraction. acs.orgnih.govresearchgate.net

Furthermore, this compound can be a precursor to various other chlorinated norbornanes. For instance, its hydrochlorination leads to the formation of this compound itself, while the hydrochlorination of related chloronorbornenes can yield other dichloronorbornane isomers like 1,exo-3-dichloronorbornane. researchgate.net The ability to generate a variety of dichloronorbornane isomers from a common starting point underscores the utility of this compound in creating a library of related compounds for further synthetic exploration.

Derivatization Strategies via Functional Group Transformations

The two chlorine atoms in this compound, being geminal, offer a unique handle for a variety of functional group transformations, allowing for the introduction of diverse functionalities onto the norbornane scaffold.

Reductive Dechlorination: One of the fundamental transformations is reductive dechlorination. This can be achieved using various reducing agents to remove one or both chlorine atoms. For example, the reaction of this compound with sodium and chlorotrimethylsilane (B32843) in an anhydrous ether solvent is a Wurtz-Fittig type coupling that can lead to silylated norbornane derivatives. researchgate.net Biological systems and chemical reagents have also been shown to effect reductive dechlorination on various chlorinated compounds, highlighting a broad range of applicable methods. researchgate.netnih.govbiorxiv.orgnih.gov

Elimination Reactions: Dehydrohalogenation of this compound can be induced under basic conditions. For instance, refluxing with potassium hydroxide (B78521) in methanol (B129727) can lead to the formation of 2-chloronorbornene, albeit sometimes in modest yields. datapdf.com This transformation is valuable as it introduces a double bond into the norbornane framework, which can then be subjected to a plethora of further synthetic manipulations.

Nucleophilic Substitution: While direct nucleophilic substitution on the gem-dichloro carbon can be challenging, the derivatives of this compound, such as 1-chloronorbornane, can undergo nucleophilic substitution reactions. acs.org However, the bridgehead position of 1-chloronorbornane inhibits the classic S(_N)2 reaction pathway and slows down the S(_N)1 reaction. acs.org

Rearrangement and Subsequent Reactions: The Lewis acid-catalyzed rearrangement to 1-chloronorbornane opens up a different set of derivatization strategies. acs.orgnih.gov The resulting 1-chloronorbornane can be used to generate the 1-norbornyl cation, which can then be trapped by various nucleophiles. acs.orgresearchgate.net

Starting Material Reagents and Conditions Major Product(s) Reaction Type
This compoundAlCl₃, pentane1-Chloronorbornane, isomeric dichloronorbornanesRearrangement acs.orgnih.gov
This compoundKOH, methanol, reflux2-ChloronorborneneDehydrohalogenation datapdf.com
1-ChloronorbornaneVarious nucleophilesSubstituted norbornanesNucleophilic Substitution acs.org

Exploiting the Norbornane Scaffold in Stereocontrolled Synthesis

The rigid and conformationally locked structure of the norbornane framework is a key feature that is extensively exploited in stereocontrolled synthesis. The predictable geometry of the bicyclic system allows for a high degree of control over the stereochemical outcome of reactions.

The Diels-Alder reaction is a classic example where the norbornane scaffold is formed with well-defined stereochemistry. organic-chemistry.org The endo and exo approaches of the dienophile to the diene lead to distinct stereoisomers, a principle that is fundamental to the synthesis of many norbornane derivatives. For instance, the addition of cis- and trans-dichloroethylene to cyclopentadiene (B3395910) yields the corresponding endo-cis- and trans-5,6-dichloronorbornenes, respectively. datapdf.com

Once formed, the rigid norbornane skeleton directs subsequent reactions. For example, in the hydrogenation of dichloronorbornene isomers, the catalyst typically approaches from the less hindered exo face, leading to specific stereoisomers of dichloronorbornane. datapdf.com Similarly, the stereochemistry of additions to the double bond in norbornene derivatives is often highly controlled. The free-radical addition of chlorine to norbornene, for instance, yields trans-2,3-dichloronorbornane and exo,cis-2,3-dichloronorbornane with high stereoselectivity. researchgate.net

The inherent chirality and rigidity of certain norbornane derivatives also make them valuable as chiral auxiliaries or ligands in asymmetric catalysis, guiding the stereochemical course of reactions on other molecules. The development of stereocontrolled synthesis of heterocyclic C-nucleosides has been reported, showcasing the influence of protecting groups on stereoselectivity. nih.gov

Development of Novel Synthetic Methodologies Utilizing Halogenated Norbornanes

The unique reactivity of halogenated norbornanes, including this compound and its derivatives, has been instrumental in the development of novel synthetic methodologies. These methodologies often take advantage of the strain and specific electronic properties of the bicyclic system.

The study of the rearrangement of this compound to 1-chloronorbornane has provided deep insights into the behavior of carbocations on the norbornane framework. acs.orgnih.govresearchgate.net This understanding can be applied to design other novel rearrangement reactions to access unique molecular architectures.

The use of halogenated building blocks is a cornerstone of modern organic synthesis, allowing for the introduction of halogens that can later be transformed into a wide variety of functional groups through cross-coupling reactions or other transformations. sigmaaldrich.com Halogenated norbornanes are excellent substrates for such methodologies. For example, the development of catalytic, stereospecific syn-dichlorination of alkenes provides a new tool for synthesizing polychlorinated compounds with high stereocontrol, a method that could be applied to norbornene systems. researchgate.net

Furthermore, the investigation of reactions like the Wurtz-Fittig coupling of dichloronorbornene with sodium and chlorotrimethylsilane has led to the synthesis of novel vinylsilane synthons. researchgate.net These synthons are valuable intermediates for further synthetic elaborations. The development of new synthetic pathways to N-alkenyl building blocks has also been explored, demonstrating the broad applicability of novel synthetic strategies. uochb.cz

Integration of Norbornane Architectures into Advanced Materials and Catalytic Systems (focused on chemical design principles)

The rigid and well-defined three-dimensional structure of the norbornane scaffold makes it an attractive building block for the design of advanced materials and catalytic systems. The chemical design principles focus on leveraging the unique properties of the norbornane unit to impart desired functionalities.

Polymers: Norbornene and its derivatives are widely used as monomers in polymerization reactions, particularly in ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization. researchgate.netnorbornene.ruresearchgate.net The resulting polymers often exhibit high thermal stability, high glass transition temperatures, and good mechanical properties. norbornene.rursc.org The incorporation of functional groups onto the norbornane monomer, which can be derived from precursors like this compound, allows for the tuning of the polymer's properties for specific applications, such as in materials for membrane gas separation or optoelectronics. norbornene.ru

Catalysis: The rigid norbornane backbone can be functionalized with catalytic moieties. The defined spatial arrangement of these functional groups can lead to highly selective and efficient catalysts. For instance, palladium-based catalysts are used for the polymerization of norbornene derivatives, and the design of these catalysts can be optimized to control the polymerization process. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.